Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate

LogP Lipophilicity Membrane permeability

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate (CAS 927608-11-5) is a Boc-protected benzoylpiperazine derivative with molecular formula C₁₆H₂₀ClN₃O₅ and molecular weight 369.80 g·mol⁻¹. It features a piperazine ring N-substituted with a tert-butyloxycarbonyl (Boc) protecting group and N-acylated with a 2-chloro-4-nitrobenzoyl moiety.

Molecular Formula C16H20ClN3O5
Molecular Weight 369.8
CAS No. 927608-11-5
Cat. No. B2828166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate
CAS927608-11-5
Molecular FormulaC16H20ClN3O5
Molecular Weight369.8
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-5-4-11(20(23)24)10-13(12)17/h4-5,10H,6-9H2,1-3H3
InChIKeyTUYKLKQDGWYLOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(2-Chloro-4-Nitrobenzoyl)Piperazine-1-Carboxylate (CAS 927608-11-5): Physicochemical Baseline and Structural Identity for Scientific Procurement


Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate (CAS 927608-11-5) is a Boc-protected benzoylpiperazine derivative with molecular formula C₁₆H₂₀ClN₃O₅ and molecular weight 369.80 g·mol⁻¹ [1]. It features a piperazine ring N-substituted with a tert-butyloxycarbonyl (Boc) protecting group and N-acylated with a 2-chloro-4-nitrobenzoyl moiety . The compound has a computed XLogP3 of 2.6, topological polar surface area (TPSA) of 95.7 Ų, zero H-bond donors, and five H-bond acceptors [1]. It is supplied as a research intermediate with typical purity specifications of ≥95% and is stored at 2–8°C under dry, sealed conditions [2]. The 2-chloro-4-nitrobenzoyl substitution pattern distinguishes it from the more common 4-nitrobenzoyl and 3-nitrobenzoyl regioisomers and provides orthogonal reactive handles for sequential derivatization in medicinal chemistry programs targeting GlyT1, kinase, and antimicrobial pathways [3].

Why Direct Substitution of Tert-Butyl 4-(2-Chloro-4-Nitrobenzoyl)Piperazine-1-Carboxylate with Common Analogs Is Not Valid


The 2-chloro-4-nitrobenzoyl substitution pattern on this Boc-piperazine scaffold is not arbitrarily interchangeable with regioisomeric or mono-substituted analogs. The presence and position of both the chlorine atom and the nitro group directly govern the compound's lipophilicity (measured LogP of 3.34 vs. 2.69 for the non-chlorinated 4-nitro analog ), electronic character for nucleophilic aromatic substitution, and steric profile within enzyme binding pockets identified in GlyT1 and kinase inhibitor programs [1]. Furthermore, the Boc protecting group provides a specific orthogonal protection strategy that cannot be replicated by N-benzyl or N-aryl congeners, as Boc cleavage occurs under mild acidic conditions (TFA or HCl/dioxane) without affecting the benzamide linkage . Substituting a regioisomer such as the 2-chloro-5-nitro variant (CAS 1383468-72-1, LogP 2.94 ) alters both the dipole moment and the vector of the nitro group hydrogen-bond acceptor, which can dramatically shift structure-activity relationships in lead optimization campaigns.

Quantitative Differentiation Evidence for Tert-Butyl 4-(2-Chloro-4-Nitrobenzoyl)Piperazine-1-Carboxylate Against Closest Structural Analogs


Lipophilicity Differential: LogP of 3.34 vs. 2.69 for the Non-Chlorinated 4-Nitro Analog

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate (target) exhibits a computed LogP of 3.34010, which is 0.65 log units higher (+24% on a linear scale) than the non-chlorinated 4-nitro analog tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (CAS 509073-62-5, LogP 2.68670) . Both compounds share identical PSA values (95.67 Ų). The increased lipophilicity arises from the chloro substituent at the 2-position, which adds hydrophobic surface area without altering H-bond acceptor/donor counts [1].

LogP Lipophilicity Membrane permeability Physicochemical property

Molecular Weight Differentiation: 369.80 vs. 335.36 g·mol⁻¹ for Non-Chlorinated Analogs

The target compound has a molecular weight of 369.80 g·mol⁻¹, which is 34.44 g·mol⁻¹ (+10.3%) higher than the non-chlorinated analogs tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (CAS 509073-62-5, MW 335.36) and tert-butyl 4-(3-nitrobenzoyl)piperazine-1-carboxylate (CAS 389628-56-2, MW 335.36) . This mass increment is entirely attributable to the chlorine atom replacing a hydrogen on the benzoyl ring. The 2-chloro-5-nitro regioisomer (CAS 1383468-72-1) shares the same MW of 369.8 g·mol⁻¹ but differs in nitro group position .

Molecular weight Chlorine substitution Structural analog Physicochemical differentiation

Melting Point and Solid-State Behavior Differentiation from Regioisomers

The 4-nitro analog (CAS 509073-62-5) is a crystalline solid with a well-defined melting point of 144°C , while the 2-chloro-5-nitro regioisomer (CAS 1383468-72-1) melts at 175–176°C . In contrast, the target 2-chloro-4-nitro compound (CAS 927608-11-5) does not have a sharply defined melting point reported in vendor databases , consistent with a lower crystallinity or amorphous solid-state form. The 2-chloro-4-nitro substitution pattern introduces conformational flexibility relative to the more symmetrical 4-nitro analog, likely reducing crystal lattice energy.

Melting point Crystallinity Solid-state Handling Formulation

Orthogonal Synthetic Handles: Dual Reactivity of Chloro and Nitro Groups for Sequential Derivatization

The 2-chloro-4-nitro substitution pattern provides two chemically orthogonal reactive sites not available in mono-functional analogs. The nitro group at the 4-position can be selectively reduced (Fe/NH₄Cl, H₂/Pd-C, or SnCl₂) to the corresponding aniline without affecting the chloro substituent, enabling subsequent amide coupling or diazotization [1]. The chloro at the 2-position serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira) after nitro reduction, or can undergo nucleophilic aromatic substitution under appropriate conditions . This contrasts with the 4-nitro-only analog (CAS 509073-62-5), which lacks the chloro handle, and the 3-nitro analog (CAS 389628-56-2), which positions the nitro group at a meta position with different electronic activation.

Orthogonal reactivity Nitro reduction Chloro cross-coupling Sequential functionalization Medicinal chemistry

Boc Protection Strategy: Selective Deprotection Under Mild Acidic Conditions vs. N-Benzyl Congener

The Boc protecting group on the target compound can be removed under mild acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane, room temperature) to liberate the free piperazine NH, which can then be further functionalized via alkylation, acylation, or reductive amination . The closest N-substituted analog, 1-benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine (CAS 93881-71-1) [1], requires harsher hydrogenolysis conditions (H₂, Pd/C) for debenzylation, which would simultaneously reduce the nitro group—destroying the orthogonal reactivity of the scaffold. The Boc strategy therefore preserves the integrity of the 2-chloro-4-nitrobenzoyl moiety during piperazine deprotection.

Protecting group strategy Boc deprotection Orthogonal synthesis Piperazine derivatization

High-Confidence Application Scenarios for Tert-Butyl 4-(2-Chloro-4-Nitrobenzoyl)Piperazine-1-Carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: GlyT1 Inhibitor Lead Optimization Requiring Increased Lipophilicity for Blood-Brain Barrier Penetration

In GlyT1 inhibitor programs targeting schizophrenia and cognitive disorders, the target compound's LogP of 3.34 offers a 0.65 log unit advantage over the non-chlorinated 4-nitro analog (LogP 2.69), contributing to enhanced passive membrane permeability [1]. The benzoylpiperazine scaffold has been validated as a privileged GlyT1 pharmacophore, with SAR studies demonstrating that benzoyl ring substitution patterns critically modulate potency and selectivity over GlyT2 . The Boc group enables late-stage piperazine functionalization after GlyT1 SAR exploration. This scenario applies when a medicinal chemistry team requires a building block that maintains CNS drug-like physicochemical space (TPSA 95.7 Ų, MW 369.8) while providing the lipophilicity needed for blood-brain barrier penetration.

Kinase Inhibitor Intermediate: Sequential Functionalization of Orthogonal Reactive Handles for Parallel Library Synthesis

For BTK, EGFR, or other kinase inhibitor programs, the target compound serves as a dual-handle intermediate where the 4-nitro group is first reduced to the corresponding aniline (Fe/NH₄Cl, 55% yield demonstrated with 2-chloro-4-nitrobenzoyl chloride derivatives [1]), followed by amide coupling to introduce kinase-specific pharmacophores. The 2-chloro substituent is then available for Suzuki or Buchwald-Hartwig coupling to introduce aryl or amine diversity elements. This two-step, one-scaffold diversification strategy is not possible with the 4-nitro-only analog (CAS 509073-62-5), which lacks the chloro handle. The 2-chloro-4-nitrobenzoyl chloride precursor is a documented intermediate in tyrosine kinase inhibitor synthesis .

Antimicrobial SAR Studies Leveraging the 2-Chloro-4-Nitrobenzoyl Pharmacophore

2-Chloro-4-nitrobenzoylamino acid and dipeptide derivatives have demonstrated antimicrobial activity against multiple microorganisms, with structure-activity relationships showing that both the chloro and nitro substituents contribute to the observed activity [1]. The target compound, as a Boc-protected piperazine variant, allows researchers to explore the impact of piperazine N-substitution on antimicrobial potency while maintaining the intact 2-chloro-4-nitrobenzoyl pharmacophore. Related nitrobenzoyl-piperazine derivatives have shown biofilm inhibition activity against Enterococcus faecalis (IC₅₀ = 2.39 μM) , establishing the relevance of this scaffold class for anti-infective research.

Chemical Biology Tool Compound Synthesis: PROTAC or Bifunctional Molecule Assembly

The orthogonal reactivity profile—Boc-deprotection to expose piperazine NH followed by functionalization, combined with nitro reduction to generate an aniline anchor point—makes this compound suitable as a bifunctional linker precursor for PROTAC (PROteolysis TArgeting Chimera) or ADC (antibody-drug conjugate) payload assembly. The chlorine atom provides an additional derivatization site for late-stage diversification using palladium-catalyzed cross-coupling. The 95% commercial purity specification from multiple vendors [1] ensures reliable stoichiometric control in multi-step linker chemistry where impurity-driven side reactions can compromise conjugate homogeneity.

Quote Request

Request a Quote for Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.